Glycyl-dl-norleucine

Description

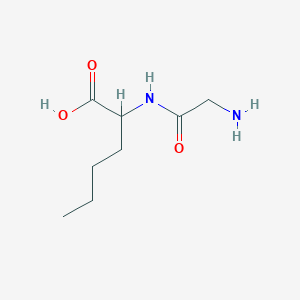

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUIZOUTLADVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-04-6, 1504-41-2 | |

| Record name | NSC333490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1504-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Glycyl-dl-norleucine: A Technical Overview of its Core Properties for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fundamental properties of Glycyl-dl-norleucine, a dipeptide of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Properties

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid DL-norleucine. Its basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H16N2O3 | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| CAS Number | 19257-04-6 (L-form) | [1] |

| Melting Point | >300 °C (for DL-Norleucine) | [3] |

| Solubility | Soluble in water (for DL-Norleucine) | [4] |

Note: Data for the specific DL-form of the dipeptide is limited; therefore, values for the closely related L-form or the constituent amino acid are provided as a reference.

Chemical Structure

References

A Technical Guide to the Structure of Glycyl-dl-norleucine

Introduction: Glycyl-dl-norleucine is a dipeptide, a molecule formed from two amino acid constituents: glycine and dl-norleucine. As a subject of biochemical interest, its structure dictates its physicochemical properties and potential biological interactions. The designation "dl" indicates that the norleucine component is a racemic mixture, containing both the D and L stereoisomers. This guide provides a detailed examination of its molecular architecture, relevant physicochemical data, and a general protocol for its synthesis, tailored for researchers and professionals in drug development.

Core Chemical Structure

The structure of this compound is defined by its two amino acid residues linked by a peptide bond.

Glycine Residue

Glycine (Gly or G) is the simplest of the 20 common amino acids, with a single hydrogen atom as its side chain (R-group).[1] Its chemical formula is C₂H₅NO₂.[1][2] This simple structure makes it achiral, meaning its central carbon is not a stereocenter.[1] In the context of the dipeptide, the glycine moiety provides the N-terminus, featuring a free amino group (-NH₂).

dl-Norleucine Residue

Norleucine (Nle) is an isomer of the more common amino acid leucine.[3] Its systematic name is 2-aminohexanoic acid, with the chemical formula C₆H₁₃NO₂.[3][4][5] Unlike leucine's branched side chain, norleucine possesses a linear four-carbon (butyl) side chain. The alpha-carbon of norleucine is a chiral center. The "dl" prefix in this compound signifies that the compound is synthesized using a racemic mixture of D-norleucine and L-norleucine, resulting in two diastereomers of the final dipeptide.

The Peptide Bond

The defining feature of this dipeptide is the amide linkage, or peptide bond, formed between the carboxyl group (-COOH) of glycine and the amino group (-NH₂) of norleucine. This condensation reaction involves the removal of a water molecule and results in a covalent bond that links the two residues.

Overall Molecular Structure

The complete structure consists of the N-terminal glycine residue connected via a peptide bond to the C-terminal dl-norleucine residue, which terminates with a free carboxyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of this compound and its constituent amino acids are summarized below.

| Property | Glycine | dl-Norleucine | This compound |

| IUPAC Name | 2-Aminoethanoic acid[6] | (RS)-2-Aminohexanoic acid[7] | 2-[(2-Aminoacetyl)amino]hexanoic acid |

| Molecular Formula | C₂H₅NO₂[1][2][] | C₆H₁₃NO₂[3][5][9] | C₈H₁₆N₂O₃[10][11] |

| Molar Mass | 75.07 g/mol | 131.17 g/mol [3][9][12] | 188.22 g/mol [10][11] |

| CAS Number | 56-40-6 | 616-06-8[9][12] | 7361-43-5 |

Experimental Protocols

The synthesis of this compound can be achieved using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a dipeptide like this compound on a solid support resin (e.g., Wang or Rink Amide resin). The synthesis proceeds from the C-terminus (dl-norleucine) to the N-terminus (glycine).

-

Resin Preparation: Swell the resin in a suitable solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF) for 30-60 minutes.

-

First Amino Acid Coupling (dl-Norleucine):

-

Activate the carboxyl group of the first amino acid (Fmoc-dl-Norleucine-OH) using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

-

Add the activated amino acid solution to the swollen resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

-

Fmoc-Deprotection:

-

Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the N-terminal Fmoc protecting group from the coupled norleucine.

-

Repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF and DCM to remove piperidine.

-

-

Second Amino Acid Coupling (Glycine):

-

Activate the second amino acid (Fmoc-Glycine-OH) using the same method as in step 2.

-

Add the activated glycine solution to the deprotected resin-bound norleucine.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin to remove unreacted reagents.

-

-

Final Deprotection: Perform a final Fmoc-deprotection as described in step 3.

-

Cleavage and Deprotection:

-

Treat the resin-bound dipeptide with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The resulting peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Caption: General workflow for Solid-Phase Peptide Synthesis.

References

- 1. study.com [study.com]

- 2. byjus.com [byjus.com]

- 3. Norleucine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. L-Norleucine [webbook.nist.gov]

- 6. Glycine Structure, Properties, & Benefits - Turito [turito.com]

- 7. DL-Norleucine (CAS 616-06-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. DL-Norleucine [webbook.nist.gov]

- 10. Glycyl-L-norleucine | C8H16N2O3 | CID 1551326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. DL -Norleucine 616-06-8 [sigmaaldrich.com]

Glycyl-dl-norleucine chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological assays for the dipeptide Glycyl-dl-norleucine. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

Core Chemical and Physical Data

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine. The "dl" designation indicates that it is a racemic mixture of two stereoisomers: Glycyl-d-norleucine and Glycyl-l-norleucine.

| Property | Value | Source |

| Chemical Formula | C8H16N2O3 | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]hexanoic acid | [1] |

| Synonyms | Glycylnorleucine, H-Gly-Nle-OH | [1] |

| Appearance | White to off-white powder (for dl-Norleucine) | [3] |

| Melting Point | >300 °C (decomposes) (for dl-Norleucine) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. Below is a generalized workflow for SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline and may require optimization based on the specific resin and coupling reagents used.

Materials:

-

Fmoc-dl-Norleucine

-

Fmoc-Glycine

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Methodology:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

First Amino Acid Coupling:

-

Activate Fmoc-dl-Norleucine with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and agitate.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with a deprotection solution to remove the Fmoc group from the N-terminus of norleucine.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling:

-

Activate Fmoc-Glycine with a coupling reagent and a base in DMF.

-

Add the activated glycine solution to the resin and agitate.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude this compound using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Biological Assays

While specific studies on this compound are limited, its biological activity can be investigated using established assays for dipeptide transport and enzymatic hydrolysis, drawing parallels from studies on similar dipeptides like Glycyl-L-leucine.

Dipeptide Transport Assay

The transport of this compound across cell membranes can be studied using cell lines expressing peptide transporters such as PEPT1 and PEPT2.

Experimental Protocol: Dipeptide Uptake Assay

This protocol is adapted from methods used for Glycyl-L-leucine and would require the synthesis of radiolabeled this compound (e.g., with ³H or ¹⁴C).[4]

Materials:

-

Cell line expressing peptide transporters (e.g., Caco-2)

-

Cell culture medium and supplements

-

Radiolabeled this compound

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Lysis buffer

-

Scintillation counter

Methodology:

-

Cell Culture: Culture cells to confluence in multi-well plates.

-

Preparation: On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

-

Pre-incubation: Pre-incubate the cells in the transport buffer to allow for temperature and pH equilibration.

-

Initiate Uptake: Start the transport assay by adding the transport buffer containing a known concentration of radiolabeled this compound. For competition or inhibition studies, co-incubate with unlabeled dipeptides or known inhibitors.

-

Terminate Uptake: After a defined incubation period, rapidly terminate the uptake by aspirating the radioactive solution and washing the cells with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Determine the amount of intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the uptake rate and determine kinetic parameters such as Km and Vmax.

Enzymatic Hydrolysis Assay

The stability of this compound against enzymatic degradation by peptidases can be assessed by monitoring the cleavage of the peptide bond over time.

Experimental Protocol: In Vitro Enzymatic Hydrolysis

Materials:

-

This compound

-

Purified peptidase (e.g., intestinal brush border membrane vesicles or a specific aminopeptidase)

-

Reaction buffer with appropriate pH

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC or LC-MS system

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing this compound in the reaction buffer.

-

Initiate Reaction: Start the reaction by adding the peptidase solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and the appearance of the hydrolysis products (glycine and dl-norleucine).

-

Data Analysis: Plot the concentration of the dipeptide versus time to determine the rate of hydrolysis. Kinetic parameters can be calculated if initial rates are measured at different substrate concentrations.

Conclusion

This technical guide provides foundational information and experimental frameworks for the study of this compound. While direct experimental data for this specific dipeptide is not abundant in published literature, the protocols and methodologies presented, based on closely related dipeptides, offer a robust starting point for researchers. The non-proteinogenic nature of norleucine makes this dipeptide an interesting candidate for studies in peptide stability, transport, and metabolism, with potential applications in drug delivery and development.

References

An In-depth Technical Guide to the Solubility of Glycyl-dl-norleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Glycyl-dl-norleucine, a dipeptide of interest in various scientific and pharmaceutical contexts. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data for the parent amino acid, DL-norleucine, as a surrogate to illustrate key solubility principles and data presentation. Furthermore, it outlines established experimental protocols and analytical methods applicable to the determination of dipeptide solubility.

Quantitative Solubility Data

Table 1: Aqueous Solubility of DL-Norleucine at Different Temperatures

| Temperature (°C) | Solubility (g/L) |

| 25 | 11.49 |

| 50 | 17.27 |

| 75 | 28.61 |

| 100 | 52.0 |

Data sourced from the Merck Index as cited in a publicly available academic resource.

It is important to note that the addition of the glycyl moiety to norleucine will alter its physicochemical properties, including solubility. Generally, the formation of a peptide bond can either increase or decrease aqueous solubility depending on the overall hydrophilicity and charge of the resulting molecule.

Factors Influencing Solubility

The solubility of peptides like this compound is governed by a multitude of factors. Understanding these is crucial for handling, formulation, and experimental design.

-

pH: The solubility of amino acids and peptides is significantly influenced by pH.[1][2] As zwitterionic molecules, their net charge changes with the pH of the solution. Minimum solubility is typically observed at the isoelectric point (pI), where the net charge is zero. At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with polar solvents like water and generally increases solubility.

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[3] The data for DL-norleucine in Table 1 clearly demonstrates this trend. This principle is fundamental to techniques like recrystallization for purification.

-

Solvent Polarity: The choice of solvent is critical. While water is a common solvent for many peptides, organic solvents or aqueous-organic mixtures are often employed.[4][5] Highly polar solvents are generally better for polar peptides, while less polar peptides may require solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) for complete dissolution.[6]

-

Salt Concentration (Ionic Strength): The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a peptide. This effect is dependent on the nature of both the peptide and the salt.

Experimental Protocols for Solubility Determination

Several established methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required precision and the properties of the solute and solvent.

3.1. Gravimetric Method

This is a classical and straightforward method for determining solubility.[7]

Protocol:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Sampling: A known volume or mass of the clear supernatant is carefully withdrawn.

-

Solvent Evaporation: The solvent from the sample is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent used.

3.2. Photometric Method

This method is suitable for compounds that have a chromophore or can be derivatized to produce a colored or UV-absorbing product.

Protocol:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared. The absorbance of these standards is measured at a specific wavelength to construct a calibration curve (absorbance vs. concentration).

-

Equilibrated Sample Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Dilution: A precise aliquot of the clear supernatant is diluted with the solvent to bring its concentration within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the saturated solution is then calculated by taking the dilution factor into account.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is central to solubility determination. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity for the analysis of amino acids and peptides.[8][9][10]

Protocol Outline:

-

Sample Preparation: The saturated solution, after equilibration and phase separation, is filtered (e.g., through a 0.22 µm syringe filter) to remove any particulate matter. The filtrate may require dilution to fall within the linear range of the detector.

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18) is commonly used for peptide analysis.[8]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is typically employed.

-

Detector: A UV detector set at a low wavelength (e.g., 210-220 nm) for peptide bond detection or a mass spectrometer (LC-MS) for higher specificity and sensitivity.[11]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Visualizing Experimental Workflows and Influencing Factors

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Diagram 2: Key Factors Affecting this compound Solubility

Caption: Primary factors that influence the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Thermochemistry of dissolving glycine, glycyl-glycine, and diglycyl-glycine in a mixed water-dimethylsulfoxide solvent at 298.15 K] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Glycyl-dl-norleucine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycyl-dl-norleucine, a dipeptide of interest in various research fields. This document details its chemical identity, physicochemical properties, and potential biological activities, with a focus on its interaction with cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its effects.

Chemical Identity and Properties

This compound is a dipeptide consisting of glycine and the non-proteinogenic amino acid DL-norleucine.

CAS Number: 1504-41-2

Synonyms:

-

2-(2-aminoacetamido)hexanoic acid

-

Glycylnorleucine

-

H-Gly-DL-Nle-OH

-

H-Gly-Nle-OH

-

NSC203453

Physicochemical Properties

Quantitative data for this compound is not extensively published. However, the properties of the closely related isomer, Glycyl-L-norleucine, provide a strong estimation.

| Property | Value (Computed for Glycyl-L-norleucine) | Reference |

| Molecular Formula | C8H16N2O3 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| XLogP3-AA | -2.2 | [1] |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 188.11609238 Da | [1] |

| Monoisotopic Mass | 188.11609238 Da | [1] |

| Topological Polar Surface Area | 92.4 Ų | [1] |

| Heavy Atom Count | 13 |

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of active research. Given that its constituent amino acid, norleucine, is an isomer of leucine, a well-known activator of the mTORC1 signaling pathway, it is hypothesized that this compound may exert its effects through similar mechanisms following cellular uptake and hydrolysis.

Hypothesized Mechanism of Action: mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, particularly leucine, are potent activators of this pathway. It is proposed that this compound is transported into the cell via peptide transporters and is subsequently hydrolyzed by intracellular peptidases into glycine and DL-norleucine. The released norleucine can then activate the mTORC1 pathway, leading to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

Caption: Hypothesized uptake and signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from established methods for similar dipeptides and can be applied to investigate the biological effects of this compound.

Protocol 1: Assessment of mTORC1 Pathway Activation by Western Blotting

This protocol details the investigation of this compound's effect on the phosphorylation of key mTORC1 downstream targets in a cell culture model.

Experimental Workflow for mTORC1 Activation Assay

Caption: Workflow for assessing this compound's effect on mTORC1 signaling.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts differentiated into myotubes, HEK293T cells) to near confluence in standard growth medium.

-

Starvation: To reduce basal mTORC1 activity, starve the cells of serum and amino acids for a defined period (e.g., 2-4 hours) in a buffer such as Hank's Balanced Salt Solution (HBSS).

-

Treatment: Treat the starved cells with varying concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle control and a positive control (e.g., L-leucine).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR (e.g., p-mTOR Ser2448), S6K1 (e.g., p-S6K1 Thr389), and 4E-BP1 (e.g., p-4E-BP1 Thr37/46), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin), typically overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the signal for each phosphorylated protein to its corresponding total protein to account for loading differences.

-

Protocol 2: Quantitative Analysis of this compound Uptake and Hydrolysis

This protocol describes a method to quantify the cellular uptake and subsequent hydrolysis of this compound.

Methodology:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Uptake Assay:

-

Wash the cells with a pre-warmed uptake buffer (e.g., HBSS, pH 6.0 to mimic the intestinal environment for peptide transporters).

-

Incubate the cells with this compound at various concentrations and for different time points.

-

-

Sample Preparation:

-

Intracellular Fraction: After incubation, wash the cells rapidly with ice-cold PBS to remove extracellular dipeptide. Lyse the cells and collect the lysate.

-

Extracellular Fraction: Collect the uptake buffer at the end of the incubation period.

-

-

Derivatization (Optional but Recommended for LC-MS/MS): Derivatize the amino acids and dipeptides in the samples to improve chromatographic separation and detection sensitivity. A common method involves pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol for fluorescence detection, or with reagents like AccQ-Tag for UV or MS detection.

-

UHPLC-MS/MS Analysis:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound, glycine, and norleucine based on their specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate standard curves for this compound, glycine, and norleucine to enable absolute quantification.

-

Calculate the intracellular and extracellular concentrations of each analyte at different time points to determine the rate of uptake and hydrolysis.

-

Data Presentation

The following tables provide templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on mTORC1 Signaling

| Treatment | Concentration | p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Control) | p-S6K1 (Thr389) / Total S6K1 (Fold Change vs. Control) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change vs. Control) |

| Control (Vehicle) | - | 1.0 | 1.0 | 1.0 |

| This compound | e.g., 1 mM | Data to be determined | Data to be determined | Data to be determined |

| e.g., 5 mM | Data to be determined | Data to be determined | Data to be determined | |

| e.g., 10 mM | Data to be determined | Data to be determined | Data to be determined | |

| L-Leucine (Positive Control) | e.g., 5 mM | Data to be determined | Data to be determined | Data to be determined |

Table 2: Cellular Uptake and Hydrolysis of this compound

| Time Point (minutes) | Intracellular this compound (µM) | Intracellular Norleucine (µM) | Intracellular Glycine (µM) |

| 0 | 0 | 0 | 0 |

| 5 | Data to be determined | Data to be determined | Data to be determined |

| 15 | Data to be determined | Data to be determined | Data to be determined |

| 30 | Data to be determined | Data to be determined | Data to be determined |

| 60 | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This compound is a dipeptide with the potential to influence key cellular processes, likely through the activation of the mTORC1 signaling pathway following its cellular uptake and hydrolysis. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further elucidate the biological functions and therapeutic potential of this compound. Further research is warranted to confirm the hypothesized mechanisms of action and to quantify its effects in various biological systems.

References

A Technical Guide to the Potential Biological Significance of Glycyl-dl-norleucine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the biological significance of the specific dipeptide Glycyl-dl-norleucine is scarce. This guide, therefore, presents a theoretical framework based on established principles of dipeptide metabolism, the known roles of its constituent amino acids (glycine and norleucine), and the common applications of non-proteinogenic amino acids in peptide science. The information provided herein is intended to be a starting point for research and should be treated as hypothetical until validated by experimental evidence.

Introduction

This compound is a dipeptide composed of the proteinogenic amino acid glycine and the non-proteinogenic amino acid dl-norleucine. Norleucine is an isomer of leucine and isoleucine, and its incorporation into peptides is a strategy often employed in medicinal chemistry.[1] The use of the dl-racemic mixture of norleucine introduces stereochemical diversity, which can have significant implications for the peptide's stability and biological activity. This guide will explore the potential metabolic fate, biological activities, and experimental approaches to elucidate the significance of this compound.

Physicochemical Properties and Synthesis

This compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.22 g/mol .[2] The presence of the linear, unbranched four-carbon side chain of norleucine lends a degree of hydrophobicity to the molecule.[3] Synthetic routes to norleucine and its derivatives are established, and its incorporation into peptides can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies.[4]

Potential Metabolic Fate

The metabolic journey of this compound in a biological system is likely to follow the general pathways established for other dipeptides.

3.1. Cellular Uptake and Transport

Dipeptides are absorbed in the small intestine and taken up by various cells through specific transporters. It is plausible that this compound is a substrate for peptide transporters such as PepT1 and PepT2, which are known for their broad substrate specificity.[5][6] Additionally, some dipeptides can be transported via routes shared with free amino acids, a process that can be sodium-dependent.[5][7]

3.2. Enzymatic Hydrolysis

Once absorbed, dipeptides are often hydrolyzed by intracellular peptidases into their constituent amino acids.[8] It is hypothesized that this compound would be cleaved by dipeptidases into glycine and dl-norleucine. The rate and extent of this hydrolysis would be a critical determinant of its biological activity. The presence of the D-isomer of norleucine may confer resistance to certain peptidases, which are often stereospecific for L-amino acids.[1]

3.3. Metabolism of Constituent Amino Acids

-

Glycine: Glycine is a non-essential amino acid with numerous metabolic roles, including being a precursor for the synthesis of proteins, glutathione, purines, and heme.[9] It also functions as a neurotransmitter.[9]

-

dl-Norleucine: As a non-proteinogenic amino acid, the metabolic fate of norleucine is less defined than its proteinogenic counterparts. Studies have shown that norleucine can stimulate protein synthesis, potentially through the mTOR signaling pathway.[10] Furthermore, derivatives of norleucine, such as 6-diazo-5-oxo-L-norleucine (DON), have been investigated as glutamine antagonists in cancer therapy.[11][12][13][14]

Below is a DOT script visualizing the hypothetical metabolic pathway of this compound.

Hypothetical metabolic pathway of this compound.

Potential Biological Activities and Applications in Drug Development

The incorporation of norleucine into a dipeptide suggests several potential biological activities and applications.

4.1. Enhanced Stability

Peptides containing D-amino acids are known to be more resistant to degradation by proteases.[3] The "dl" designation in this compound indicates a mixture of L- and D-norleucine. The presence of Glycyl-D-norleucine in this mixture would likely result in a fraction of the dipeptide that is more stable in biological fluids, potentially leading to a longer in vivo half-life compared to dipeptides composed solely of L-amino acids.[1]

4.2. Modulation of Biological Processes

While there is no direct evidence, the unique structural properties of norleucine could allow this compound or larger peptides containing this motif to interact with biological targets such as enzymes or receptors. The hydrophobic side chain could play a role in binding to hydrophobic pockets in target proteins.[15]

4.3. Use in Peptide-Based Therapeutics

Norleucine is frequently used as a substitute for methionine in peptide synthesis to prevent oxidation, which can inactivate a peptide.[1][4] Therefore, this compound could serve as a building block for the synthesis of more complex and stable therapeutic peptides. The D-isomer of norleucine can also be used to induce specific secondary structures in peptides, which may alter their receptor binding and biological activity.[3]

Proposed Experimental Protocols

To investigate the biological significance of this compound, a series of experiments would be required.

5.1. Quantitative Data

Currently, there is no publicly available quantitative data on the biological activity of this compound. A summary of hypothetical experiments to generate such data is presented in the table below.

| Parameter | Experimental Approach | Purpose |

| Enzymatic Stability | Incubation with various proteases (e.g., trypsin, chymotrypsin, pepsin) and peptidases followed by HPLC or LC-MS analysis to quantify the remaining dipeptide over time. | To determine the resistance of this compound to enzymatic degradation. |

| Cellular Uptake Kinetics | Using Caco-2 cells (a model for intestinal absorption) or other relevant cell lines, measure the uptake of radiolabeled or fluorescently tagged this compound over time and in the presence of known peptide transport inhibitors. | To determine the mechanism and efficiency of cellular uptake. |

| Receptor Binding Affinity | Radioligand binding assays with a panel of receptors, particularly those known to bind peptides. | To identify potential molecular targets. |

| Enzyme Inhibition | Screening against a panel of enzymes, especially peptidases or proteases, to determine if this compound acts as an inhibitor. | To identify any direct enzymatic inhibitory activity. |

5.2. Detailed Methodologies

5.2.1. In Vitro Hydrolysis Assay

-

Materials: this compound, purified peptidases (e.g., prolidase, dipeptidyl peptidase IV), appropriate buffer solutions, HPLC or LC-MS system.

-

Procedure:

-

Prepare a stock solution of this compound in the appropriate buffer.

-

Incubate the dipeptide with each peptidase at a specified concentration and temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid).

-

Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound and the appearance of glycine and norleucine.

-

Calculate the rate of hydrolysis.

-

5.2.2. Cellular Uptake Study using Caco-2 Cells

-

Materials: Caco-2 cell line, cell culture reagents, radiolabeled ([³H] or [¹⁴C]) this compound, scintillation counter.

-

Procedure:

-

Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Add radiolabeled this compound to the apical side of the monolayer.

-

At various time points, collect samples from the basolateral side and measure the radioactivity to determine the rate of transport.

-

To determine uptake into the cells, lyse the cells at the end of the experiment and measure the intracellular radioactivity.

-

Perform competition experiments by co-incubating with known substrates of peptide transporters to identify the transport mechanism.

-

The following DOT script illustrates a general experimental workflow to characterize the biological significance of this compound.

Proposed experimental workflow for investigating this compound.

Conclusion

While direct experimental data on this compound is lacking, a theoretical consideration of its properties suggests it could possess interesting biological characteristics, primarily related to enhanced stability against enzymatic degradation. Its primary significance may lie in its utility as a building block for the synthesis of more complex, stable peptide-based therapeutics. The experimental workflows outlined in this guide provide a roadmap for future research to elucidate the precise biological role and potential applications of this intriguing dipeptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Glycyl-L-norleucine | C8H16N2O3 | CID 1551326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. The transport of dipeptides by the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openread.academy [openread.academy]

- 8. longdom.org [longdom.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Strategic Incorporation of Norleucine in Peptide Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of proteinogenic amino acids with their non-natural counterparts is a pivotal strategy in modern peptide drug design, aimed at overcoming inherent limitations such as poor metabolic stability and conformational flexibility. Norleucine (Nle), a non-proteinogenic amino acid, has emerged as a critical building block in this endeavor. As an isostere of leucine and a non-oxidizable mimic of methionine, norleucine offers a unique combination of properties that can be leveraged to enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the role of norleucine in peptide structure, detailing its influence on conformational stability, resistance to enzymatic degradation, and receptor binding interactions. Detailed experimental protocols for the synthesis and characterization of norleucine-containing peptides are provided, alongside a quantitative analysis of its impact on biological activity.

Introduction: The Rationale for Norleucine Incorporation

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid in vivo degradation by proteases and, in the case of methionine-containing peptides, oxidation of the sulfur-containing side chain.[1][2] The incorporation of non-proteinogenic amino acids like norleucine addresses these challenges.

Norleucine is an isomer of leucine, with a linear four-carbon side chain, distinguishing it from the branched side chain of leucine.[3] It is also considered a close structural analog of methionine, with a methylene group replacing the thioether.[4] This substitution prevents oxidation, thereby increasing the shelf-life and stability of a peptide without significantly altering its overall structure in many cases.[1][5] Furthermore, the incorporation of norleucine, particularly its D-enantiomer, can confer significant resistance to enzymatic degradation.[6]

Impact of Norleucine on Peptide Structure and Stability

The substitution of leucine or methionine with norleucine can induce subtle yet significant changes in the physicochemical properties of a peptide, influencing its secondary structure, stability, and ultimately, its biological function.

Conformational Properties: Helicity and Turn Formation

The conformational landscape of a peptide is a critical determinant of its biological activity. The introduction of norleucine can influence the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-turns.

-

α-Helical Propensity: Studies have shown that linear, unbranched side chains like that of norleucine are strong helix stabilizers, often more so than the branched side chain of leucine.[7] The straight-chain nature of norleucine is thought to impose fewer conformational restrictions on the peptide backbone, favoring the adoption of a helical conformation.

-

β-Turn Formation: The incorporation of D-norleucine is a strong inducer of β-turns, particularly type II' turns. This can lead to more compact, folded structures, which can enhance binding affinity and stability.

Enhanced Stability

A primary driver for incorporating norleucine into therapeutic peptides is the enhancement of their stability.

-

Resistance to Enzymatic Degradation: Peptides containing D-amino acids, such as D-norleucine, exhibit significantly enhanced resistance to proteolytic degradation.[6] This is because naturally occurring proteases are stereospecific for L-amino acids. This increased stability often translates to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

-

Oxidative Stability: By replacing methionine with norleucine, the potential for oxidation of the side chain is eliminated.[1] This is particularly important for peptides that are susceptible to oxidation during synthesis, purification, storage, and in vivo administration.

Quantitative Analysis of Norleucine Substitution

The impact of substituting natural amino acids with norleucine can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from studies on norleucine-containing peptides.

| Peptide/Analog | Amino Acid Substitution | Assay | Parameter | Value | Reference |

| Pro-Leu-Gly-NH2 Analog | Leu to Nle (Ahx) | Dopamine Receptor Binding | % Enhancement of ADTN binding | 16% at 0.1 µM | [8] |

| Neuropeptide Y (NPY) Analog | Position 4 to Nle | Agonist Activity | Biological Activity | Agonist of NPY | [9] |

| PGLa Analog | Met to Nle | Bacteriostatic Activity | MIC (µM) vs. E. coli | PGLa: 8, PGLa-Nle: 8 | [10] |

| PGLa Analog | Met to Nle | Bacteriostatic Activity | MIC (µM) vs. S. aureus | PGLa: 4, PGLa-Nle: 4 | [10] |

| PGLa Analog | Met to Nle | Hemolytic Activity | HC50 (µM) | PGLa: 100, PGLa-Nle: 150 | [10] |

Table 1: Biological Activity of Norleucine-Containing Peptides

| Peptide System | Substitution | Parameter | Method | Finding | Reference |

| Model α-helical peptide | Met to Nle | Membrane Insertion | Solid-state 19F NMR | Nle residue inserted deeper into the membrane core | [10] |

| Model peptide | - | Phospholipid Interaction | Differential Scanning Calorimetry | Nle-peptide partitions more readily into the lipid phase than Met-peptide | [4] |

| Neuropeptide Y | Position 4 to Nle | Secondary Structure | Circular Dichroism | NPY: α-helical, Nle-NPY: β-sheet (in buffer) | [9] |

Table 2: Biophysical Characterization of Norleucine-Containing Peptides

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Norleucine-Containing Peptides

The synthesis of peptides incorporating norleucine is typically achieved through solid-phase peptide synthesis (SPPS) using either Fmoc or Boc chemistry. The following is a generalized protocol for Fmoc-based SPPS.

Workflow for Solid-Phase Peptide Synthesis

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological properties of 4-norleucine-neuropeptide Y; secondary structure of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-dl-Norleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Glycyl-dl-norleucine. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a framework for its preparation and isolation in a laboratory setting. This document is intended to serve as a technical resource, providing detailed protocols and data presentation to aid in the successful synthesis and purification of this dipeptide.

Introduction to this compound

This compound is a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine. Norleucine, an isomer of leucine, is of interest in peptide chemistry as a substitute for methionine to study the effects of oxidation, or to probe structure-activity relationships due to its linear, unbranched side chain. The synthesis of this dipeptide requires a strategic approach to control the formation of the peptide bond between the α-amino group of dl-norleucine and the α-carboxyl group of glycine, while preventing unwanted side reactions.

Synthesis of this compound: A Solution-Phase Approach

The synthesis of this compound is typically achieved through a solution-phase methodology, which involves the use of protecting groups to selectively block reactive functional groups, a coupling step to form the peptide bond, and subsequent deprotection to yield the final dipeptide.[1][2]

Protecting Group Strategy

To ensure the specific formation of the this compound peptide bond, the α-amino group of glycine and the α-carboxyl group of dl-norleucine must be temporarily protected.[3][4][5]

-

N-protection of Glycine: The α-amino group of glycine is commonly protected with a tert-Butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of peptide coupling but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA).[3][5]

-

C-protection of dl-Norleucine: The α-carboxyl group of dl-norleucine is typically protected as a methyl or benzyl ester. These esters are stable during the coupling reaction and can be removed by saponification (for methyl esters) or catalytic hydrogenolysis (for benzyl esters).[1]

Caption: Protection of Glycine and dl-Norleucine.

Peptide Coupling

The formation of the peptide bond between N-protected glycine and C-protected dl-norleucine is facilitated by a coupling reagent. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly employed for this purpose.[6][7][8] These reagents activate the carboxyl group of Boc-glycine, making it susceptible to nucleophilic attack by the amino group of the dl-norleucine methyl ester.[9]

Deprotection

Following the coupling reaction, the protecting groups are removed to yield the final dipeptide. The Boc group is removed by treatment with trifluoroacetic acid (TFA), and the methyl ester is cleaved by saponification with a base like sodium hydroxide.[5][10]

Experimental Protocols

Synthesis of Boc-Glycine

-

Materials: Glycine, Di-tert-butyl dicarbonate (Boc-anhydride), Dioxane, Water, Sodium bicarbonate.

-

Procedure:

-

Dissolve glycine in an aqueous solution of sodium bicarbonate.

-

Add a solution of Boc-anhydride in dioxane to the glycine solution.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Boc-glycine.

-

Filter, wash with cold water, and dry the product.

-

Synthesis of dl-Norleucine Methyl Ester Hydrochloride

-

Materials: dl-Norleucine, Methanol, Thionyl chloride.

-

Procedure:

-

Suspend dl-norleucine in methanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the suspension with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the dl-norleucine methyl ester hydrochloride as a solid.

-

Coupling of Boc-Glycine and dl-Norleucine Methyl Ester

-

Materials: Boc-Glycine, dl-Norleucine methyl ester hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure:

-

Dissolve Boc-glycine and dl-norleucine methyl ester hydrochloride in DCM.

-

Add triethylamine to neutralize the hydrochloride salt.

-

Cool the solution in an ice bath and add a solution of DCC in DCM.

-

Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Glycyl-dl-norleucine methyl ester.

-

Deprotection of Boc-Glycyl-dl-norleucine methyl ester

-

Materials: Boc-Glycyl-dl-norleucine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Sodium hydroxide (NaOH), Methanol, Water.

-

Procedure:

-

Boc Deprotection: Dissolve the protected dipeptide in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Ester Hydrolysis: Dissolve the resulting residue in a mixture of methanol and water. Add a solution of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture with a dilute acid.

-

The crude this compound is then ready for purification.

-

Caption: Synthesis workflow for this compound.

Purification of this compound

The crude dipeptide is purified to remove unreacted starting materials, reagents, and byproducts. The primary methods for purification are reversed-phase high-performance liquid chromatography (RP-HPLC) and recrystallization.[11][12][13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.[14]

Protocol for Preparative RP-HPLC:

-

Instrumentation: A preparative HPLC system with a UV detector.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Procedure:

-

Dissolve the crude dipeptide in a minimal amount of Solvent A.

-

Inject the sample onto the column.

-

Elute the dipeptide using a gradient of Solvent B. A typical gradient might be 5-50% Solvent B over 30-40 minutes.

-

Monitor the elution at a wavelength of 214 nm or 220 nm.

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

-

Caption: RP-HPLC purification workflow.

Recrystallization

Recrystallization can be used as an alternative or complementary purification step, particularly if the dipeptide is crystalline.

Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical. A common solvent system for dipeptides is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

-

Procedure:

-

Dissolve the crude dipeptide in a minimal amount of hot solvent (e.g., water/ethanol mixture).

-

If the solution is colored, treat it with a small amount of activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

Quantitative data from the synthesis and purification process should be systematically recorded to assess the efficiency of the methodology.

| Parameter | Description | Expected Value/Range |

| Yield of Boc-Glycine | The percentage yield of Boc-glycine based on the starting amount of glycine. | > 90% |

| Yield of dl-Norleucine Methyl Ester | The percentage yield of the ester hydrochloride based on the starting dl-norleucine. | > 95% |

| Coupling Reaction Yield | The percentage yield of the protected dipeptide after work-up. | 80-90% |

| Overall Synthesis Yield (Crude) | The overall yield of crude this compound after deprotection. | 60-70% |

| Purification Yield (RP-HPLC) | The percentage of purified dipeptide recovered from the crude material. | 50-70% |

| Final Purity (Analytical HPLC) | The purity of the final lyophilized product as determined by analytical RP-HPLC. | > 98% |

Conclusion

The synthesis and purification of this compound can be successfully achieved using a well-defined solution-phase peptide synthesis strategy followed by purification via reversed-phase HPLC. The protocols and data presented in this guide provide a robust framework for researchers to produce this dipeptide with high purity and in good yield. Careful execution of each step, particularly the protection and coupling reactions, is crucial for minimizing side products and simplifying the final purification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 8. bachem.com [bachem.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 12. hplc.eu [hplc.eu]

- 13. chemcoplus.co.jp [chemcoplus.co.jp]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Norleucine in Nature: A Technical Guide to its Occurrence, Biosynthesis, and Characterization in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid isomer of leucine, has long been a subject of interest in the scientific community. While not one of the canonical 20 amino acids incorporated into proteins via the genetic code, its natural occurrence in various biological systems, particularly in microbial peptides, presents both a fundamental scientific curiosity and a potential avenue for therapeutic innovation. This technical guide provides an in-depth exploration of the natural occurrence of norleucine-containing peptides, detailing their biosynthesis, methods for their characterization, and a summary of quantitative data.

Natural Occurrence and Biological Sources

Norleucine is found in small quantities in certain bacterial strains, with intracellular concentrations that can reach the millimolar range.[1] Its presence has been noted in bacteria such as Escherichia coli and Serratia marcescens.[2][3] While often considered a result of "leaky" or promiscuous enzyme activity, the incorporation of norleucine into peptides can have significant biological implications.

The primary mechanism for norleucine's presence in peptides is through its misincorporation in place of methionine during protein synthesis.[4][5] This is due to the structural similarity and near-isosteric nature of norleucine and methionine, despite the absence of a sulfur atom in norleucine.[1] This imperfect selectivity of the methionyl-tRNA synthetase allows it to erroneously charge tRNAMet with norleucine, leading to its insertion into a growing polypeptide chain.[1]

Beyond ribosomal synthesis, norleucine can also be incorporated into non-ribosomally synthesized peptides (NRPs) by non-ribosomal peptide synthetases (NRPSs).[6][7] These large, modular enzymes are common in bacteria and fungi and are responsible for the synthesis of a wide array of bioactive peptides, including many antibiotics and other therapeutics. The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid, and in some cases, can exhibit substrate promiscuity that allows for the incorporation of non-proteinogenic amino acids like norleucine.

Interestingly, norleucine has also been detected in prebiotic synthesis experiments, such as the Miller-Urey experiment, suggesting its potential presence in the primordial soup and early stages of life.[1]

Biosynthesis of Norleucine

The biosynthesis of norleucine is intrinsically linked to the well-characterized leucine biosynthetic pathway.[4] In bacteria like E. coli, the pathway for norleucine synthesis diverges from the standard leucine pathway at the initial substrate. Instead of using α-ketoisovalerate, the synthesis of norleucine begins with α-ketobutyrate.[1][4]

The key enzyme initiating this process is 2-isopropylmalate synthase , which catalyzes the condensation of acetyl-CoA with α-ketobutyrate.[1] The subsequent enzymatic steps largely mirror the leucine biosynthesis pathway, ultimately leading to the formation of norleucine.

Quantitative Data on Norleucine Occurrence

Quantitative data on the natural abundance of specific norleucine-containing peptides is scarce in the literature. Most available data pertains to the concentration of free norleucine in bacterial cultures, particularly in the context of recombinant protein production.

| Organism | Condition | Norleucine Concentration (µM) | Reference |

| Escherichia coli | Recombinant antibody fermentation (batch phase) | 0.66 | [3] |

| Escherichia coli | Recombinant antibody fermentation (glucose-limited growth) | 4.47 | [3] |

| Escherichia coli | Recombinant antibody fermentation (post-induction) | 2.60 | [3] |

Experimental Protocols for Identification and Characterization

The identification and characterization of norleucine-containing peptides require a combination of sophisticated analytical techniques. The primary challenge lies in distinguishing norleucine from its isomer, leucine, and accurately pinpointing its position within the peptide sequence.

Isolation and Purification

The initial step involves the isolation of the peptide of interest from its biological source. A general workflow is as follows:

Protocol:

-

Cell Lysis and Extraction: Bacterial cells are harvested and lysed using methods such as sonication or enzymatic digestion in an appropriate buffer. Peptides are then extracted from the cell lysate, often using acidic conditions to precipitate larger proteins.

-

Clarification: The crude extract is clarified by centrifugation or filtration to remove cell debris.

-

Chromatographic Purification: The clarified extract is subjected to one or more rounds of High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is commonly used for peptide purification, separating peptides based on their hydrophobicity. Fractions are collected and screened for the presence of the target peptide.

Amino Acid Analysis

Once a peptide is purified, amino acid analysis is performed to determine its amino acid composition.

Protocol:

-

Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.

-

Derivatization: The free amino acids are derivatized with a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to make them detectable.

-

Chromatographic Separation and Quantification: The derivatized amino acids are separated and quantified using Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence or UV detection. The retention time of norleucine will be distinct from that of leucine and other amino acids, allowing for its identification and quantification.

Mass Spectrometry for Sequencing

Mass spectrometry (MS) is the cornerstone for determining the primary sequence of a peptide and confirming the presence and position of norleucine.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent for MS analysis.

-

Ionization: The peptide is ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

MS Analysis: The mass-to-charge ratio (m/z) of the intact peptide is determined.

-

Tandem MS (MS/MS): The peptide ion is selected and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation pattern, which consists of a series of b- and y-ions, reveals the amino acid sequence. The mass difference between adjacent fragment ions corresponds to a specific amino acid residue. Since leucine and norleucine are isobaric (have the same mass), standard CID may not be sufficient to differentiate them. Advanced fragmentation techniques, such as electron-transfer dissociation (ETD), can generate c- and z-type fragment ions, and in some cases, side-chain cleavages that can help distinguish between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about peptides in solution and can be a powerful tool for unambiguously identifying norleucine.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: Provides a general overview of the proton signals.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid spin system.

-

TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, which is crucial for identifying the complete set of proton signals for each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for sequential assignment (linking adjacent amino acid residues) and determining the 3D structure.

-

-

Data Analysis: The distinct chemical shifts and coupling patterns of the protons in the norleucine side chain (a linear butyl group) can be differentiated from the branched isobutyl side chain of leucine, allowing for its unambiguous identification and localization within the peptide sequence.

Functional Implications and Future Directions

The natural incorporation of norleucine into peptides can have significant functional consequences. As a close structural mimic of methionine, its substitution can probe the role of the methionine sulfur atom in peptide and protein function. For example, replacing methionine with norleucine in the amyloid-β peptide has been shown to reduce its neurotoxicity, highlighting a potential therapeutic strategy for Alzheimer's disease.[1]

In the context of antimicrobial peptides (AMPs), the inclusion of non-proteinogenic amino acids like norleucine can enhance their stability against proteolytic degradation and modulate their interaction with microbial membranes.[8]

The study of naturally occurring norleucine-containing peptides is an expanding field. Future research will likely focus on:

-

Discovering new norleucine-containing peptides: Advanced analytical techniques will enable the identification of a wider range of these peptides from diverse microbial sources.

-

Elucidating their biological functions: Understanding the specific roles of these peptides in their native organisms will provide insights into their evolutionary significance.

-

Harnessing their therapeutic potential: The unique properties conferred by norleucine make these peptides attractive candidates for the development of novel drugs with improved stability and efficacy.

Conclusion

The natural occurrence of norleucine-containing peptides, though subtle, is a fascinating example of the metabolic flexibility and evolutionary opportunism of biological systems. For researchers in drug discovery and the life sciences, a thorough understanding of the biosynthesis, characterization, and functional implications of these unique biomolecules is essential. The methodologies outlined in this guide provide a robust framework for exploring this intriguing corner of the peptide world, paving the way for new discoveries and therapeutic innovations.

References

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis and incorporation into protein of norleucine by Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycyl-dl-Norleucine: A Prospective Analysis of Potential Therapeutic Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Glycyl-dl-norleucine, a dipeptide composed of glycine and the non-proteinogenic amino acid dl-norleucine, currently lacks direct and extensive investigation into its therapeutic potential. However, an analysis of its constituent components and the broader field of peptide therapeutics suggests several promising avenues for future research. This technical guide synthesizes the available, albeit limited, information on this compound and extrapolates its potential therapeutic applications from the known biological activities of norleucine and the principles of dipeptide chemistry. This whitepaper aims to provide a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this and similar novel dipeptides.

Introduction

Peptide therapeutics have emerged as a significant class of drugs, bridging the gap between small molecules and large biologics.[1][2] Their high specificity, lower toxicity, and amenability to chemical modification make them attractive candidates for a wide range of diseases.[1][2] this compound is a simple dipeptide that has yet to be extensively studied for its biological activity. This document will explore the potential therapeutic applications of this compound based on the known properties of its constituent amino acids, glycine and, more significantly, the unnatural amino acid norleucine.

Norleucine, an isomer of leucine, has garnered attention for its use in studying protein structure and function and for its potential therapeutic applications, particularly in neurodegenerative diseases.[3][4] When incorporated into peptides, norleucine can enhance stability and modulate biological activity.[5][6] This paper will therefore focus on the prospective applications of this compound in neuroprotection and as a tool in drug design and discovery.

Chemical and Physical Properties

A summary of the known chemical and physical properties of the related compound Glycyl-L-norleucine is presented in Table 1. These properties are essential for understanding its potential bioavailability and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C8H16N2O3 | [7] |

| Molecular Weight | 188.22 g/mol | [7] |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]hexanoic acid | [7] |

| CAS Number | 19257-04-6 | [7] |

Potential Therapeutic Applications

Due to the lack of direct studies on this compound, its potential therapeutic applications are inferred from the biological activities of norleucine.

Neurodegenerative Diseases: Alzheimer's Disease

A significant area of interest for norleucine is in the context of Alzheimer's disease.[3] Research has shown that substituting methionine with norleucine in amyloid-β (Aβ) peptides can mitigate their neurotoxic effects.[4] The rationale behind this is that methionine is susceptible to oxidation, which can increase Aβ aggregation and neurotoxicity. Norleucine, being a close structural analog of methionine but lacking a sulfur atom, is not prone to oxidation.[4][8]

Hypothesized Mechanism of Action: